

# Confirming Gene Function: A Comparative Guide to Using IL-12 Knockout Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Interleukin-12

Cat. No.: B1171171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Interleukin-12** (IL-12) is a critical cytokine that plays a pivotal role in the orchestration of cell-mediated immunity, primarily through the induction of T helper 1 (Th1) cell differentiation and the production of interferon-gamma (IFN- $\gamma$ ). For researchers investigating the function of novel genes in the context of inflammation, infection, and anti-tumor immunity, IL-12 knockout (KO) mouse models serve as an invaluable tool. This guide provides a comprehensive comparison of IL-12 KO mice with other gene function confirmation methods, supported by experimental data and detailed protocols.

## IL-12 Knockout Mouse Models: A Fundamental Tool for Immunological Research

IL-12 is a heterodimeric cytokine composed of two subunits, p35 and p40, encoded by the Il12a and Il12b genes, respectively. Knockout mouse models targeting either of these subunits have been instrumental in elucidating the in vivo functions of IL-12.

- **IL-12p40 KO Mice:** These mice lack the p40 subunit, which is also a component of another cytokine, IL-23. Consequently, these animals are deficient in both IL-12 and IL-23 signaling. This model is useful for studying the combined roles of these two important cytokines.
- **IL-12p35 KO Mice:** These mice specifically lack the p35 subunit, leading to a selective deficiency in IL-12. This model allows for the specific investigation of IL-12 function without

the confounding absence of IL-23.

The primary phenotype of IL-12 deficient mice is a severely impaired Th1 immune response. This is characterized by reduced production of IFN- $\gamma$  by T cells and natural killer (NK) cells, leading to increased susceptibility to intracellular pathogens and altered responses in autoimmune and cancer models.<sup>[1]</sup>

## Comparative Analysis of Gene Function Confirmation Methods

While IL-12 KO mice are a cornerstone of immunological research, other techniques offer alternative or complementary approaches to confirming gene function. The choice of method depends on the specific research question, desired timeline, and available resources.

Method	Principle	Advantages	Disadvantages	Best Suited For
IL-12 Knockout Mice	Germline deletion of the Il12a or Il12b gene.	Stable and complete loss of IL-12 function; well-characterized phenotype; allows for in vivo studies of chronic conditions.	Time-consuming and expensive to generate and maintain; potential for developmental compensation; p40 KO has confounding effects due to IL-23 deficiency.	Investigating the systemic and long-term consequences of IL-12 deficiency in complex in vivo models of disease.
CRISPR/Cas9-mediated Knockout	Targeted gene disruption using the CRISPR/Cas9 system in vitro or in vivo.	Rapid and efficient generation of knockouts; can be used in specific cell types or at specific developmental stages (conditional knockouts); allows for multiplexed gene editing. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Potential for off-target effects; efficiency can vary between cell types; in vivo delivery can be challenging. <a href="#">[7]</a>	Rapidly validating the function of a specific gene in the context of IL-12 signaling in vitro or for creating specific in vivo models.

RNA interference (RNAi)	Post-transcriptional gene silencing using small interfering RNAs (siRNAs).	Transient and reversible gene knockdown; relatively inexpensive and quick to implement for in vitro studies.	Incomplete knockdown; potential for off-target effects; in vivo delivery and stability are major challenges. <a href="#">[8]</a> <a href="#">[9]</a>	High-throughput screening of gene function in vitro or for transient gene silencing in specific cell populations.
-------------------------	--	--	--	---

## Quantitative Data Comparison: IL-12 KO vs. Wild-Type Mice

The following table summarizes key quantitative differences observed between IL-12 KO and wild-type (WT) mice in response to various stimuli.

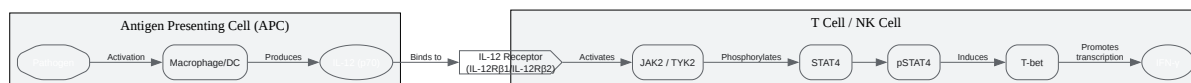
Parameter	Experimental Model	Wild-Type (WT)	IL-12 KO	Reference
Serum IFN- $\gamma$ (pg/mL)	LPS challenge	~2000-5000	~200-500	<a href="#">[10]</a> <a href="#">[11]</a>
Antigen-specific IFN- $\gamma$ (ng/mL) by LN cells	Leishmania major infection	~10-20	<1	<a href="#">[12]</a>
Antigen-specific IL-4 (ng/mL) by LN cells	Leishmania major infection	<0.1	~1-2	<a href="#">[12]</a>
Delayed-Type Hypersensitivity (DTH) Response (footpad swelling, mm)	Antigen immunization	~1.0-1.5	~0.2-0.4	<a href="#">[1]</a>
Survival Rate (%)	Toxoplasma gondii infection	100	0	

## Experimental Protocols and Workflows

To facilitate the practical application of these models, we provide detailed methodologies for key experiments.

### IL-12 Signaling Pathway

The following diagram illustrates the canonical IL-12 signaling pathway, which is disrupted in IL-12 KO mice.

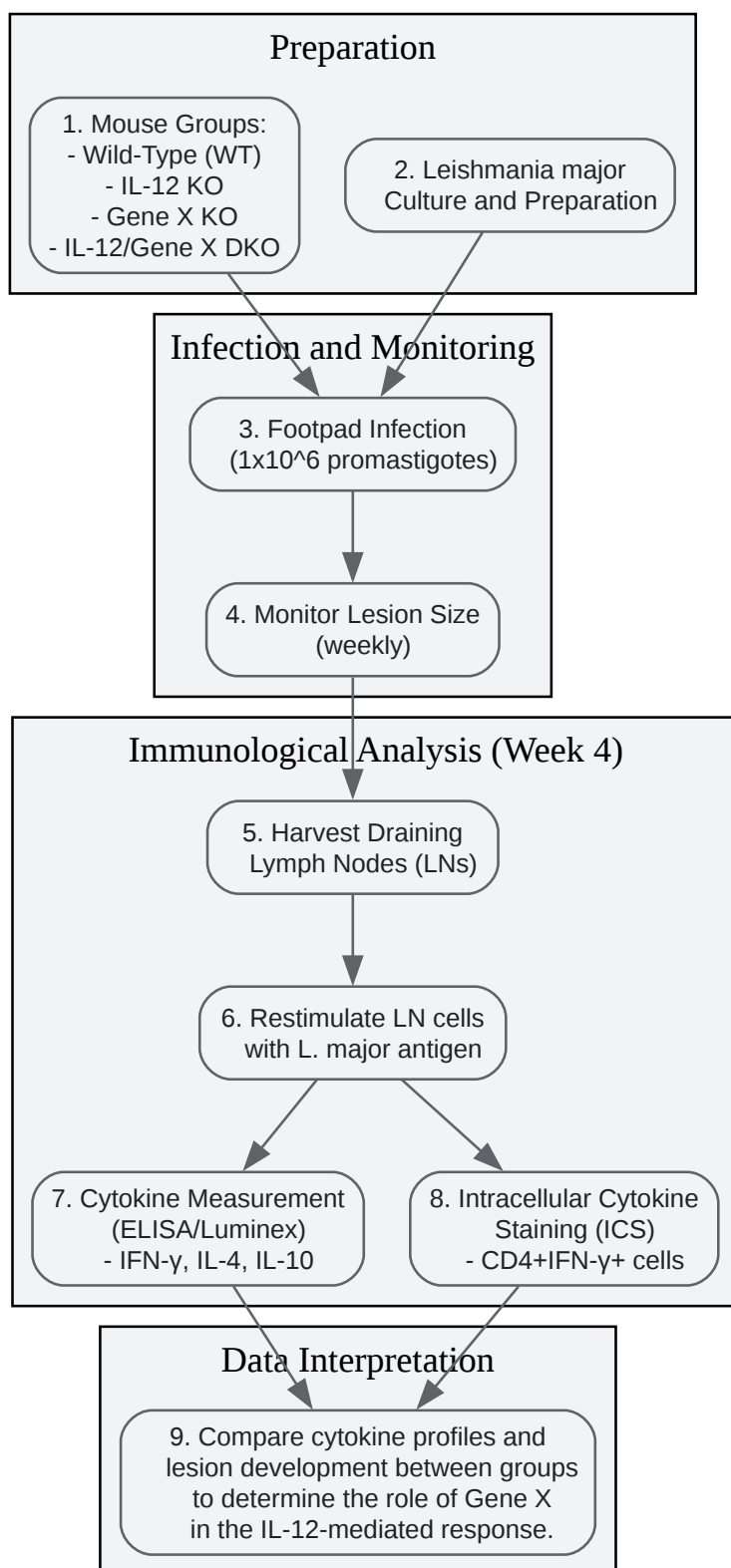


[Click to download full resolution via product page](#)

Caption: IL-12 Signaling Pathway.

## Experimental Workflow: Confirming Gene Function in *Leishmania major* Infection using IL-12 KO Mice

This workflow outlines the key steps to investigate the role of a specific gene in the context of an IL-12-dependent immune response.



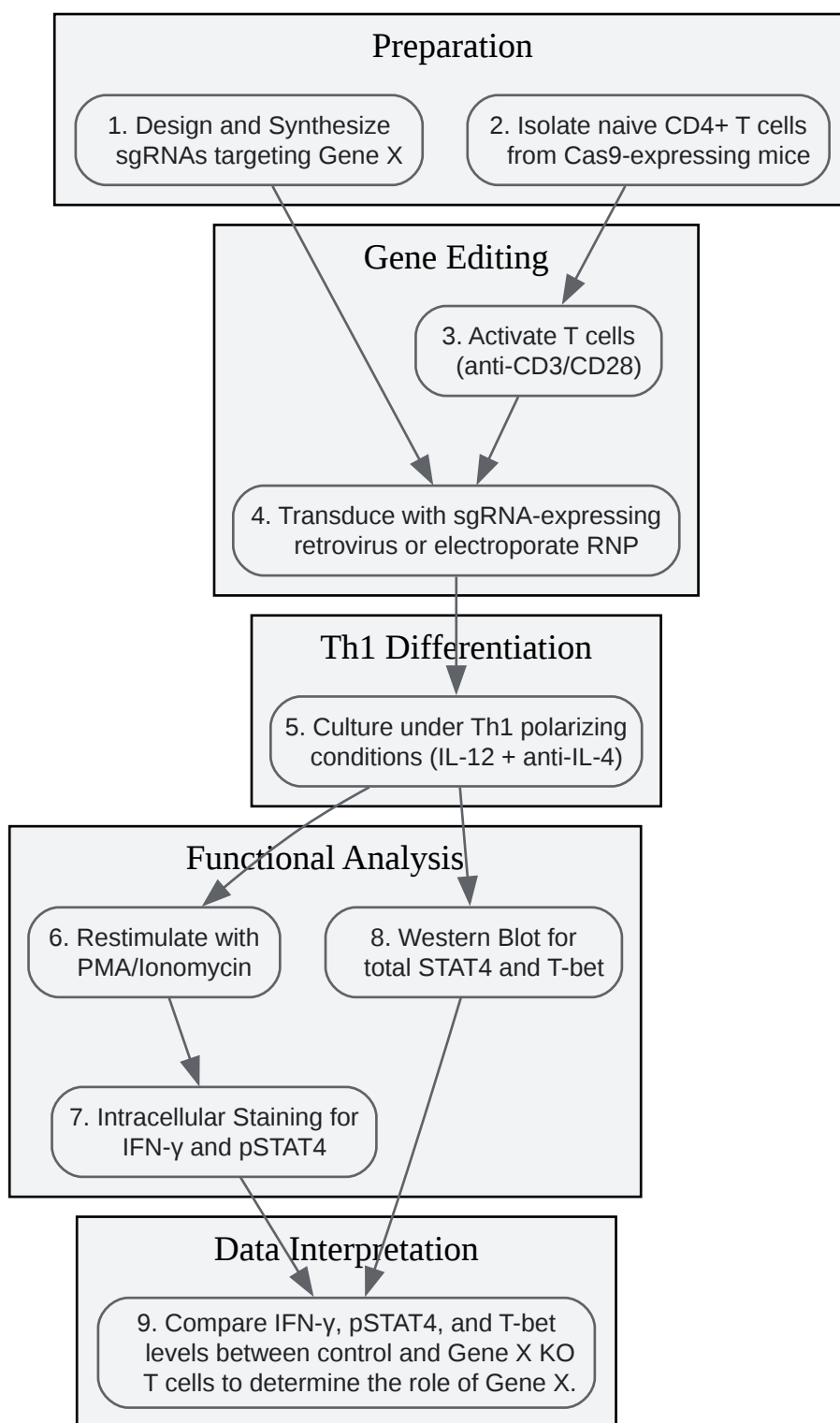
[Click to download full resolution via product page](#)

Caption: Leishmania major infection workflow.

- **Parasite Culture:** Culture *Leishmania major* (e.g., strain WHOM/IR/-/173) promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 26°C.
- **Infection:** Infect the hind footpad of mice subcutaneously with  $1 \times 10^6$  stationary-phase promastigotes in 50  $\mu$ L of phosphate-buffered saline (PBS).
- **Lesion Measurement:** Measure the thickness of the infected footpad weekly using a caliper.
- **Lymph Node Cell Culture:** At 4 weeks post-infection, prepare single-cell suspensions from the draining popliteal lymph nodes. Culture  $4 \times 10^6$  cells/mL in complete RPMI-1640 medium with or without *L. major* freeze-thawed antigen (50  $\mu$ g/mL).
- **Cytokine Analysis:** Collect supernatants after 72 hours and measure IFN- $\gamma$  and IL-4 concentrations by ELISA or Luminex assay.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Workflow: CRISPR/Cas9-mediated Knockout in Primary T Cells to Study IL-12 Signaling

This workflow details the generation and analysis of gene-specific knockout T cells to investigate their role in the IL-12 signaling pathway.



[Click to download full resolution via product page](#)

Caption: CRISPR/Cas9 T cell knockout workflow.



- **sgRNA Design and Cloning:** Design and clone sgRNAs targeting the gene of interest into a retroviral vector (e.g., pMIG).
- **T Cell Isolation and Activation:** Isolate naive CD4<sup>+</sup> T cells from Cas9-expressing mice and activate them with plate-bound anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
- **Retroviral Transduction:** On day 2 of activation, spin-infect the T cells with the sgRNA-expressing retrovirus.
- **Th1 Differentiation:** Culture the transduced T cells in the presence of IL-2 (20 U/mL), IL-12 (10 ng/mL), and anti-IL-4 (10 µg/mL) for 5-7 days.
- **Functional Analysis:** Restimulate the differentiated Th1 cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Analyze IFN-γ and phosphorylated STAT4 (pSTAT4) expression by intracellular flow cytometry.<sup>[2][3]</sup>

## Conclusion

IL-12 knockout mouse models remain a powerful and reliable tool for confirming gene function within the context of a whole organism's immune system. They provide a stable and well-characterized platform for investigating the complex interplay of genetic factors in health and disease. While newer technologies like CRISPR/Cas9 offer rapid and targeted gene editing capabilities, and RNAi allows for high-throughput screening, the classic IL-12 KO mouse provides an indispensable *in vivo* system for studying the long-term and systemic consequences of altered IL-12 signaling. The choice of methodology should be guided by the specific research question, with each approach offering unique advantages. For a comprehensive understanding of gene function in immunity, a combination of these techniques often yields the most robust and insightful results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IL-12-deficient mice are defective in IFN gamma production and type 1 cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient CRISPR/Cas9-Mediated Mutagenesis in Primary Murine T Lymphocytes: CRISPR-mediated gene-disruption in murine T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 5. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application and perspective of CRISPR/Cas9 genome editing technology in human diseases modeling and gene therapy [frontiersin.org]
- 8. Lymphocyte siRNA electroporation transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 9. Progress towards in Vivo Use of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-12 is required for interferon-gamma production and lethality in lipopolysaccharide-induced shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired IFN-gamma production in IFN regulatory factor-1 knockout mice during endotoxemia is secondary to a loss of both IL-12 and IL-12 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically resistant mice lacking interleukin-12 are susceptible to infection with Leishmania major and mount a polarized Th2 cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of cytokines in determining the Th1/Th2 phenotype of an immune response: Coherence of the T cell response and the Cytokine Implementation Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombinant interleukin 12 cures mice infected with Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.ufop.br [repositorio.ufop.br]
- To cite this document: BenchChem. [Confirming Gene Function: A Comparative Guide to Using IL-12 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171171#using-il-12-knockout-mouse-models-to-confirm-gene-function]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)